![molecular formula C12H22ClNO2 B2480451 2-Piperidin-4-ylcyclohexane-1-carboxylic acid;hydrochloride CAS No. 2378502-19-1](/img/structure/B2480451.png)
2-Piperidin-4-ylcyclohexane-1-carboxylic acid;hydrochloride
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Overview
Description
4-Piperidinecarboxylic acid hydrochloride has been characterized through multiple methods, providing insights into its structural and chemical nature. This includes single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum analyses, revealing its orthorhombic crystal structure and hydrogen bonding characteristics (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis Analysis
The synthesis of trisubstituted piperidines involves key steps such as Prins or carbonyl ene cyclisation of aldehydes, demonstrating a pathway to synthesize complex piperidine derivatives with significant yields and diastereoselectivity (Cariou, Kariuki, & Snaith, 2006).
Molecular Structure Analysis
Investigations into the molecular structure and hydrogen bonding of piperidine-4-carboxylic acid complexes have been detailed, emphasizing the chair conformation of the piperidine ring and its equatorial COOH group positioning. This structural orientation facilitates specific hydrogen bonding interactions in crystal and solution states (Komasa et al., 2008).
Chemical Reactions and Properties
The synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride from piperidine-4-carboxylic acid and ethyl carbonochloridate via amidation, Friedel-Crafts acylation, and hydration has been documented, showcasing the compound's versatile reactivity and potential for further chemical modifications (Rui, 2010).
Physical Properties Analysis
Through X-ray diffraction, NMR, FTIR, and DFT methods, detailed insights into the physical structure, including hydrogen-bonded structures of piperidine derivatives, have been obtained. These studies highlight the intricate network of hydrogen bonding contributing to the compound's stability and physical form (Gotoh & Ishida, 2011).
Scientific Research Applications
Crystal and Molecular Structure
- The compound has been characterized using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. Its crystal structure features a protonated piperidine ring in a chair conformation and hydrogen bonds involving the Cl− anion and carboxyl group (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis Processes
- Used as a starting material for the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating its utility in chemical synthesis processes (Zheng Rui, 2010).
Hydrogen Bonding and Spectroscopic Properties
- Studied for its hydrogen bonding and spectroscopic properties in a complex with chloroacetic acid, providing insights into its molecular interactions (Komasa et al., 2008).
Potential in Cancer Treatment
- A derivative, piperidine-4-carboxylic acid, has been identified as a component in Aurora kinase inhibitors, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Complex Formation
- Forms various complexes with other chemical entities, demonstrating its versatility in forming structurally diverse compounds (Yan & Khoo, 2005).
Therapeutic Potential
- Derivatives of this compound have been synthesized and characterized for potential therapeutic applications, including antimicrobial and anticancer activities (Gein et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
2-piperidin-4-ylcyclohexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h9-11,13H,1-8H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQMMSYGSSKCMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2CCNCC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidin-4-ylcyclohexane-1-carboxylic acid;hydrochloride |
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